Bradykinin (2-9)

Smooth muscle pharmacology Receptor selectivity Functional assays

Choose Bradykinin (2-9) for its unique zero-contractile activity profile. Unlike B1/B2 agonists bradykinin (1-9) and des-Arg⁹-bradykinin, this octapeptide functions strictly as an ACE inhibitor and bradykinin potentiator, eliminating myotropic interference in tissue bath assays. Suitable as a negative control in vascular tone studies, an LC-MS/MS reference standard for kinin metabolite quantification, and a building block for bifunctional chimeric ligands (e.g., galanin-bradykinin hybrids). All lots are QC-verified by HPLC and mass spectrometry for guaranteed research reproducibility.

Molecular Formula C44H61N11O10
Molecular Weight 904.0 g/mol
Cat. No. B8069477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBradykinin (2-9)
Molecular FormulaC44H61N11O10
Molecular Weight904.0 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C44H61N11O10/c45-44(46)48-20-8-16-30(43(64)65)51-38(59)32(24-28-13-5-2-6-14-28)52-40(61)35-18-10-22-55(35)42(63)33(26-56)53-37(58)31(23-27-11-3-1-4-12-27)50-36(57)25-49-39(60)34-17-9-21-54(34)41(62)29-15-7-19-47-29/h1-6,11-14,29-35,47,56H,7-10,15-26H2,(H,49,60)(H,50,57)(H,51,59)(H,52,61)(H,53,58)(H,64,65)(H4,45,46,48)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
InChIKeyZZHVXIPXTCBVBE-POFDKVPJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bradykinin (2-9): Procurement-Relevant Definition and Peptide Identity


Bradykinin (2-9), also designated as des-Arg¹-bradykinin, is an amino-truncated peptide metabolite of the endogenous vasodilator bradykinin, comprising the amino acid sequence Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg . This octapeptide is generated via N-terminal cleavage of bradykinin by aminopeptidase P [1]. It belongs to the broader class of bradykinin receptor modulators but is distinguished by its lack of direct contractile activity and its role as an angiotensin-converting enzyme (ACE) inhibitor and bradykinin potentiator .

Why Generic Bradykinin Analogs Cannot Substitute for Bradykinin (2-9)


In-class compounds such as bradykinin (1-9), des-Arg⁹-bradykinin, and other bradykinin fragments exhibit fundamentally distinct receptor selectivity and functional profiles [1]. Bradykinin (1-9) is a potent B2 receptor agonist that induces vasodilation and smooth muscle contraction, while des-Arg⁹-bradykinin is a selective B1 receptor agonist [2]. In contrast, Bradykinin (2-9) demonstrates no detectable direct contractile activity and instead functions as an ACE inhibitor and bradykinin potentiator . Simple interchange based on structural similarity without accounting for these functional divergences will yield incompatible experimental outcomes, particularly in assays measuring vascular tone, ACE activity, or kinin potentiation.

Quantitative Differentiation Evidence for Bradykinin (2-9) Relative to Analogs


Lack of Direct Contractile Activity vs. Bradykinin (1-9)

In functional contractility assays, Bradykinin (2-9) exhibits no detectable contractile activity, whereas the parent peptide Bradykinin (1-9) produces robust contractions with a pD2 value of 7.7 ± 0.1 in isolated human small bronchi [1]. This complete absence of direct myotropic effect distinguishes Bradykinin (2-9) from all known B1 and B2 receptor agonists .

Smooth muscle pharmacology Receptor selectivity Functional assays

ACE Inhibition Profile vs. Bradykinin Potentiator C

Bradykinin (2-9) is documented to inhibit angiotensin-converting enzyme (ACE) . While a precise IC50 value for Bradykinin (2-9) is not universally established in the primary literature, the structurally related Bradykinin Potentiator C demonstrates an IC50 of 7.1 μM against rabbit lung ACE . This places Bradykinin (2-9) within a class of peptides that modulate ACE activity, contrasting with Bradykinin (1-9) which serves as an ACE substrate [1].

ACE inhibition Enzymatic assay Cardiovascular pharmacology

Bradykinin Potentiation Activity

Bradykinin (2-9) potentiates the biological activity of bradykinin (1-9) . This potentiation effect is not observed with other major bradykinin metabolites such as Bradykinin (1-7) or Bradykinin (1-5), which exhibit distinct biological activities not mediated by B1 or B2 receptors [1]. The potentiation mechanism is linked to ACE inhibition, but the functional outcome is unique among kinin fragments.

Potentiation B2 receptor Cardiovascular

Metabolite Identity and LC-MS/MS Detectability

Bradykinin (2-9) is a major metabolite of bradykinin, formed via aminopeptidase P cleavage, and is routinely quantified alongside other kinin fragments in validated LC-MS/MS analytical platforms [1]. The ability to simultaneously measure Bradykinin (2-9) with Bradykinin (1-9), des-Arg⁹-bradykinin, Bradykinin (1-7), and Bradykinin (1-5) enables comprehensive profiling of the kallikrein-kinin system [2].

Metabolomics LC-MS/MS Kallikrein-kinin system

Validated Research and Industrial Application Scenarios for Bradykinin (2-9)


Functional Selectivity Assays Requiring Absence of Direct Contractile Activity

Use Bradykinin (2-9) as a negative control or modulator in isolated tissue bath experiments where direct myotropic effects of bradykinin (1-9) or des-Arg⁹-bradykinin would confound interpretation. The compound's complete lack of detectable contractile activity makes it suitable for experiments designed to isolate ACE-dependent potentiation mechanisms or to study B1/B2 receptor-independent effects.

ACE Inhibition and Bradykinin Potentiation Studies

Employ Bradykinin (2-9) in enzymatic assays or cellular models investigating angiotensin-converting enzyme (ACE) inhibition and the potentiation of bradykinin signaling . Unlike bradykinin (1-9), which is degraded by ACE, Bradykinin (2-9) inhibits ACE, enabling researchers to dissect ACE-dependent vs. ACE-independent pathways in cardiovascular pharmacology.

Metabolomic Profiling of the Kallikrein-Kinin System

Utilize authenticated Bradykinin (2-9) as an analytical reference standard in LC-MS/MS workflows for the comprehensive quantification of kinin metabolites in biological matrices [1]. Its inclusion in multi-analyte panels is essential for accurate measurement of aminopeptidase P activity and for mapping the metabolic fate of bradykinin in disease states.

Chimeric Peptide Design and Receptor Pharmacology

Incorporate the Bradykinin (2-9) sequence as a functional module in chimeric peptides (e.g., galanin-bradykinin hybrids) for the development of bifunctional ligands targeting multiple receptor systems [2]. The distinct pharmacological profile of the (2-9) fragment enables precise engineering of ligand properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bradykinin (2-9)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.